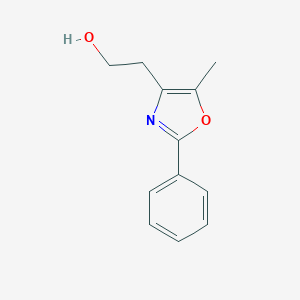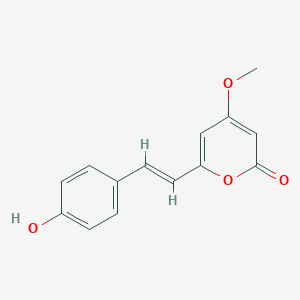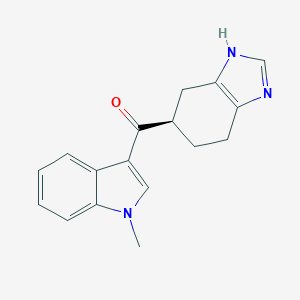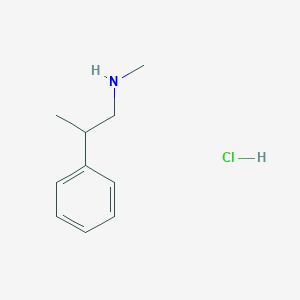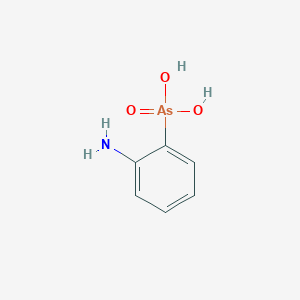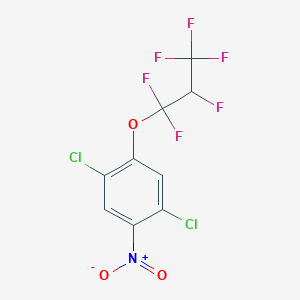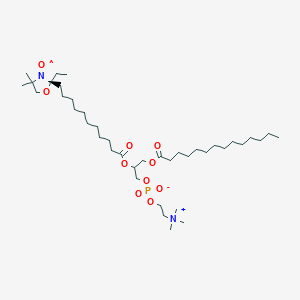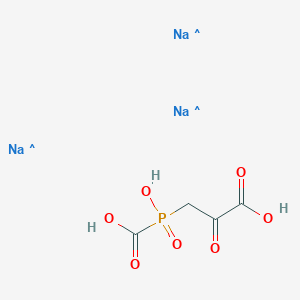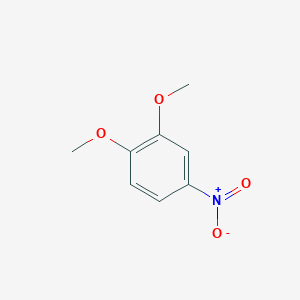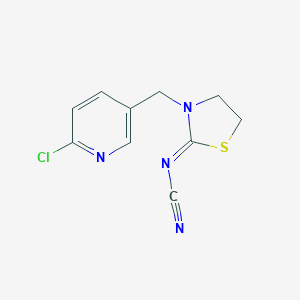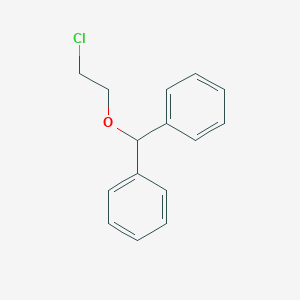
Benzhydryl 2-chloroethyl ether
説明
Catalytic Enantioselective Carbon-Oxygen Bond Formation
The synthesis of benzylic ethers, such as Benzhydryl 2-chloroethyl ether, is a significant area of study due to their prevalence in bioactive molecules and utility as intermediates in organic chemistry. A novel approach to the enantioselective synthesis of benzylic ethers has been described, utilizing chiral phosphine-catalyzed coupling of γ-aryl-substituted alkynoates and alcohols. This method features an internal redox reaction where the benzylic position is oxidized with good enantioselectivity, and the alkyne is reduced to the alkene .
Efficient Copper-Catalyzed Benzylic Amidation
Benzylic hydrocarbons, which are structurally related to Benzhydryl 2-chloroethyl ether, can be selectively converted to sulfonamides using a copper-catalyzed reaction with chloramine-T. This process also allows for the alpha-amidation of ethers, demonstrating the versatility of benzylic compounds in chemical reactions .
Stereospecific Debenzylative Cycloetherification
The reactivity of benzyl ether protected compounds, which are structurally similar to Benzhydryl 2-chloroethyl ether, has been explored through stereospecific cyclisation reactions. These reactions result in the formation of tetrahydrofurans with inversion of configuration at the allylic position, indicating the potential for complex transformations involving benzhydryl ethers .
Reactions with Benzyl Chloromethyl Ether
Benzhydryl 2-chloroethyl ether may undergo reactions similar to those observed with benzyl chloromethyl ether. In the presence of samarium(II) iodide, carbonyl compounds react with benzyl chloromethyl ether to yield addition products that can be converted into 1,2-diols. This showcases the reactivity of benzhydryl ethers in the presence of metal catalysts .
Facile Synthesis of Symmetrical Bis(benzhydryl)ethers
The synthesis of symmetrical bis(benzhydryl)ethers, which are related to Benzhydryl 2-chloroethyl ether, has been achieved under solvent-free conditions using p-toluenesulfonyl chloride. This method emphasizes operational simplicity and high product yields, highlighting the efficiency of synthesizing benzhydryl ethers without the use of solvents .
Synthesis of Azolylethyl Benzhydryl Ethers
Azolylethyl benzhydryl ethers, analogs of diphenhydramine, have been synthesized through the reaction of diphenylmethyl halide with 2-(azol-1-yl)ethanol. This method provides insight into the synthesis of benzhydryl ether derivatives and their potential pharmaceutical applications .
Two-Photon Chemistry in the Laser Jet
The photoionization of the diphenylmethyl radical, which is structurally related to Benzhydryl 2-chloroethyl ether, has been studied under laser jet conditions. This research demonstrates the potential for multi-photon reactions involving benzhydryl compounds, which could lead to novel synthetic pathways .
Novel Synthesis of Benzyl Ethers
Benzyl ethers, which share a functional group with Benzhydryl 2-chloroethyl ether, have been synthesized using a novel approach involving chloro(phenylmethylene)dimethylammonium chloride and sodium hydrogen telluride. This method provides an alternative route for the synthesis of benzyl ethers, which may be applicable to benzhydryl ethers as well .
Preparation of Benzhydryl Ethers with a Clean Catalyst
A new procedure for the preparation of benzhydryl ethers using Fe2(SO4)3·xH2O as a clean catalyst has been reported. This method allows for the efficient reaction of benzhydrol with various alcohols, yielding benzhydryl ethers with high yields and minimal environmental impact due to the clean catalyst and atom economy of the reaction .
科学的研究の応用
Alternative Fuels and Energy Sources
- Dimethyl ether (DME) is considered an attractive alternative to conventional diesel fuel for compression ignition engines due to its environmental benefits and energy security implications. Studies have explored DME's fuel properties, combustion performance, and exhaust emission characteristics, highlighting its low NOx, HC, CO, and PM emissions due to its superior atomization and vaporization characteristics compared to conventional diesel. High exhaust gas recirculation (EGR) rates can be used in DME engines to reduce NOx emission without increasing soot emission, owing to DME's soot-free combustion properties (Park & Lee, 2014).
Chemical Recycling of Carbon Dioxide
- The chemical recycling of carbon dioxide into fuels, with an emphasis on producing alcohols using renewable energy sources, presents a complementary technology to carbon sequestration and storage. This area of research focuses on minimizing hydrogen consumption, producing easily stored and transported fuels, and leveraging solar energy for the reduction reaction of CO2 (Centi & Perathoner, 2009).
Green Chemistry and Sustainable Practices
- The phytochemistry community's response to green chemistry since the introduction of the U.S. Environmental Protection Agency's "Pollution Prevention Act" in 1990 has shown progress mainly in the extraction stage of research, with a move away from highly hazardous solvents like diethyl ether, benzene, and carbon tetrachloride. The review highlights the need for further advancements in purification procedures to replace solvents such as chloroform, dichloromethane, and hexane with more sustainable alternatives (Funari et al., 2023).
Ionic Liquids for Diverse Applications
- Ether- and alcohol-functionalized ionic liquids (ILs) have been explored for their unique physicochemical properties and applications across various disciplines. These functionalized ILs are used as electrolytes, in extractions, gas separations, carbon capture, polymer chemistry, and more, highlighting their potential as sustainable alternatives in chemical processes (Tang, Baker, & Zhao, 2012).
Environmental and Health Impacts of Flame Retardants
- The occurrence, fate, and toxic effects of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food have been critically reviewed. This research emphasizes the need for more data on the environmental and health impacts of these compounds as they begin to replace legacy polybrominated diphenyl ethers (PBDEs) due to similar toxic characteristics (Zuiderveen, Slootweg, & de Boer, 2020).
Safety And Hazards
Benzhydryl 2-chloroethyl ether is flammable and its containers may explode when heated. Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with eyes, skin, or clothing. If swallowed, immediate medical assistance should be sought .
特性
IUPAC Name |
[2-chloroethoxy(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVASENTCOLNJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186341 | |
| Record name | Benzhydryl 2-chloroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzhydryl 2-chloroethyl ether | |
CAS RN |
32669-06-0 | |
| Record name | Benzhydryl 2-chloroethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032669060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzhydryl 2-chloroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

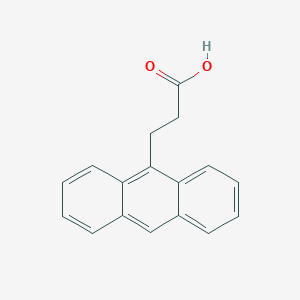
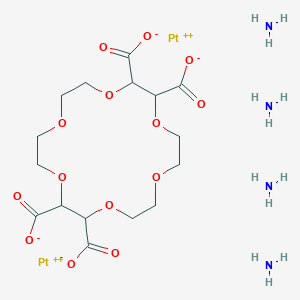
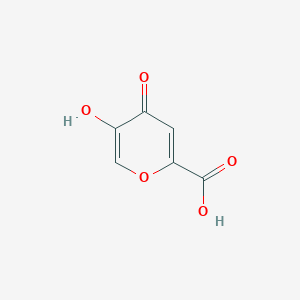
![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)
